molecular formula C14H26N2O4 B13640004 1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate

1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate

Cat. No.: B13640004
M. Wt: 286.37 g/mol
InChI Key: RBAVGNXQMXEYQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of azetidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-(aminomethyl)azetidine-1-carboxylate with appropriate reagents under controlled conditions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as methylene chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Di-tert-butyl3-(aminomethyl)azetidine-1,3-dicarboxylate is unique due to its specific structural features, such as the presence of two tert-butyl groups and the aminomethyl substituent.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

ditert-butyl 3-(aminomethyl)azetidine-1,3-dicarboxylate

InChI

InChI=1S/C14H26N2O4/c1-12(2,3)19-10(17)14(7-15)8-16(9-14)11(18)20-13(4,5)6/h7-9,15H2,1-6H3

InChI Key

RBAVGNXQMXEYQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CN(C1)C(=O)OC(C)(C)C)CN

Origin of Product

United States

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